molecular formula C16H18N2O3S2 B4456485 N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE

N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE

Cat. No.: B4456485
M. Wt: 350.5 g/mol
InChI Key: SYNWDVKIMLDONK-UHFFFAOYSA-N
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Description

N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiophene-2-sulfonamide group linked to a phenyl ring, which is further connected to a pyrrolidin-1-yl methyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride or metal alkoxides

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE stands out due to its combination of a thiophene-2-sulfonamide group with a pyrrolidin-1-yl methyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-15-7-3-9-18(15)12-14-6-2-1-5-13(14)11-17-23(20,21)16-8-4-10-22-16/h1-2,4-6,8,10,17H,3,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNWDVKIMLDONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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